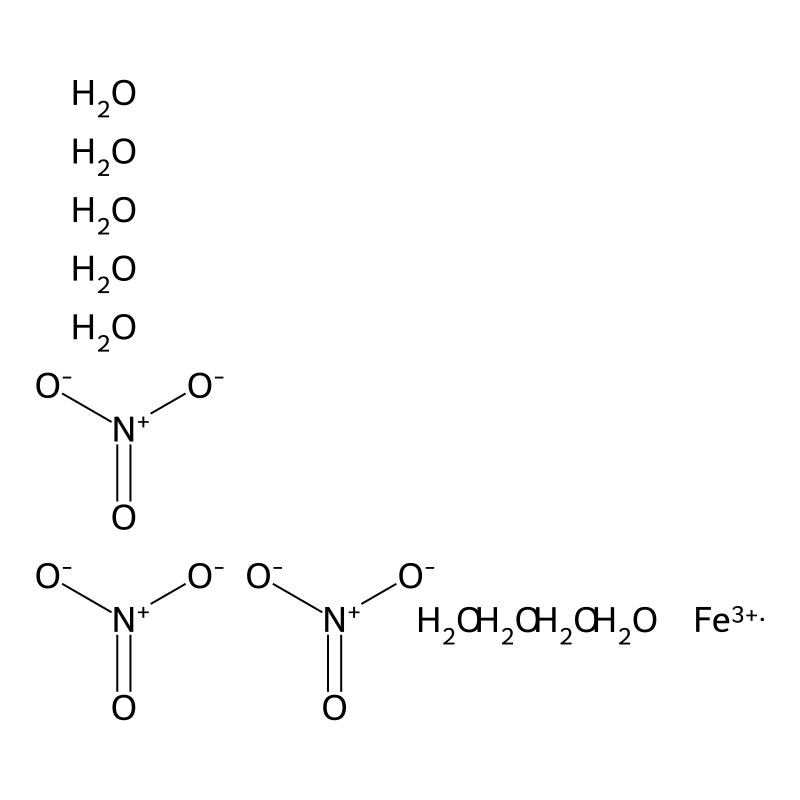

Iron(III) nitrate nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iron(III) nitrate nonahydrate, with the chemical formula Fe(NO₃)₃·9H₂O, is an inorganic compound that appears as pale violet crystals. It is a highly soluble and deliquescent salt, meaning it can absorb moisture from the air and dissolve in it. This compound is primarily recognized for its role as a precursor in the synthesis of various iron compounds and is characterized by its paramagnetic properties due to the presence of iron in the +3 oxidation state. The molar mass of iron(III) nitrate nonahydrate is approximately 403.999 g/mol, while the anhydrous form has a molar mass of about 241.86 g/mol .

Catalyst for Organic Synthesis

Iron(III) nitrate nonahydrate acts as a catalyst in several organic synthesis reactions. One example is the enamination of beta-dicarbonyl compounds to beta-enaminones [1]. These enaminones are valuable intermediates in the synthesis of complex organic molecules. Additionally, research has shown its effectiveness in the synthesis of sodium amide from sodium and ammonia [2].

- Source: [1] Iron(III) nitrate nonahydrate, 98+% (metals basis), Thermo Scientific Chemicals

- Source: [2] Iron(III) nitrate - Wikipedia

Oxidizing Agent in Clay Composites

Research explores the use of iron(III) nitrate impregnated into clays like Montmorillonite. This composite material, known as Clayfen, exhibits oxidizing properties useful in organic synthesis [2]. Clayfen has been shown to effectively oxidize alcohols to aldehydes and thiols to disulfides [2].

Precursor for Advanced Materials

Iron(III) nitrate nonahydrate serves as a precursor for the synthesis of various advanced materials. Researchers utilize it to prepare organically templated iron phosphates [1]. These iron phosphates possess interesting crystal structures and the ability to absorb large molecules within their micropores [1].

Understanding Thermal Decomposition

Research investigates the thermal decomposition behavior of iron(III) nitrate nonahydrate. This knowledge is crucial for applications like flame spray pyrolysis, a technique for generating nanoparticles. Studies explore factors like droplet heating, evaporation, and decomposition at different temperatures [3]. The findings help optimize the process for efficient nanoparticle production.

- Decomposition Reaction:

Another significant reaction involves the neutralization of its aqueous solutions, which can also yield iron oxides .

Iron(III) nitrate nonahydrate can be synthesized through several methods:

- Direct Reaction with Nitric Acid:

The most common method involves treating iron metal powder with nitric acid: - Dissolution Method:

Dissolving anhydrous iron(III) nitrate in water followed by crystallization can also yield the nonahydrate form .

Iron(III) nitrate nonahydrate has several applications across different fields:

- Catalyst: It serves as a catalyst in organic synthesis reactions, such as the oxidation of alcohols.

- Etching Agent: Jewelers and metalsmiths use ferric nitrate solutions for etching silver and its alloys.

- Precursor for Nanomaterials: It is utilized in synthesizing nanostructured materials and mesoporous iron oxides.

- Soil Fertilizer: Due to its high solubility, it can be used as a source of iron in agricultural settings .

Studies on interaction mechanisms involving iron(III) nitrate nonahydrate focus on its catalytic properties and interactions with various substrates. For instance, research has shown that when combined with certain organic compounds, it can facilitate oxidation reactions effectively. Additionally, investigations into its solubility and behavior in mixed solvent systems have provided insights into its potential applications in nanoparticle synthesis .

Iron(III) nitrate nonahydrate shares similarities with other iron compounds but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Iron(II) sulfate | FeSO₄·7H₂O | Used primarily as a fertilizer; less soluble than iron(III) nitrate. |

| Iron(III) chloride | FeCl₃·6H₂O | Stronger oxidizing agent; used in water treatment processes. |

| Iron(III) phosphate | FePO₄ | Important for biological systems; less soluble than nitrates. |

| Iron(II) nitrate | Fe(NO₃)₂·9H₂O | Less stable than iron(III); used in specific chemical applications. |

Iron(III) nitrate nonahydrate is unique due to its high solubility and deliquescent nature, making it particularly useful in aqueous environments for various industrial and laboratory applications .

UNII

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (91.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant